Cas no 13629-73-7 (Benzene, 1-methoxy-2-propyl-)

ベンゼン、1-メトキシ-2-プロピル-は、有機合成において有用な中間体として広く利用される化合物です。この化合物は、メトキシ基とプロピル基がベンゼン環に結合した構造を持ち、高い反応性と安定性を兼ね備えています。特に、溶媒としての特性や他の化学物質との反応性に優れており、医薬品や香料、高分子材料の合成において重要な役割を果たします。その純度と均一性は、精密な化学反応を必要とするプロセスにおいて特に重視されます。また、適切な取り扱い条件下では、長期保存にも耐える安定性を示します。

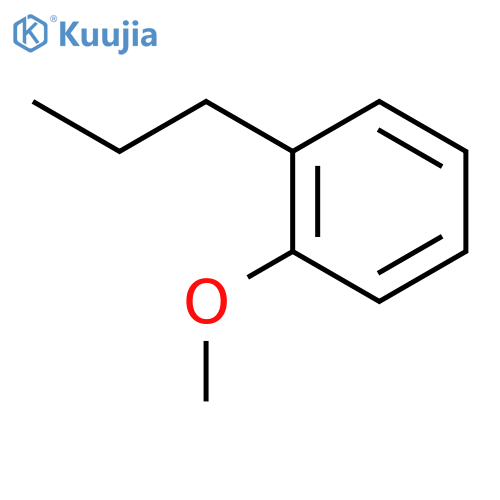

Benzene, 1-methoxy-2-propyl- structure

商品名:Benzene, 1-methoxy-2-propyl-

Benzene, 1-methoxy-2-propyl- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-methoxy-2-propyl-

- 1-Methoxy-2-propylbenzene

- 1-methoxy-2-propyl-benzene

- 2-n-propylanisole

- 2-propyl-anisole

- CTK0F3887

- Methyl-(2-propyl-phenyl)-aether

- o-propylanisole

- SureCN158584

- AKOS006370417

- 13629-73-7

- 2-Propylphenol, methyl ether

- propylanisole

- 1-methoxy-2-(prop-1-yl)benzene

- SCHEMBL158584

- DTXSID30501292

-

- MDL: MFCD02259754

- インチ: InChI=1S/C10H14O/c1-3-6-9-7-4-5-8-10(9)11-2/h4-5,7-8H,3,6H2,1-2H3

- InChIKey: RQUBLQRVLBWBLZ-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC=CC=1CCC

計算された属性

- せいみつぶんしりょう: 150.10452

- どういたいしつりょう: 150.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- PSA: 9.23

Benzene, 1-methoxy-2-propyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K05142-5g |

1-methoxy-2-propylbenzene |

13629-73-7 | >95% | 5g |

$400 | 2025-02-19 | |

| eNovation Chemicals LLC | K05142-5g |

1-methoxy-2-propylbenzene |

13629-73-7 | >95% | 5g |

$400 | 2025-03-03 | |

| eNovation Chemicals LLC | K05142-5g |

1-methoxy-2-propylbenzene |

13629-73-7 | >95% | 5g |

$400 | 2024-06-05 |

Benzene, 1-methoxy-2-propyl- 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

13629-73-7 (Benzene, 1-methoxy-2-propyl-) 関連製品

- 1199-08-2(2-Ethyl-1,4-dimethoxybenzene)

- 10493-37-5(3-(2-Methoxyphenyl)propan-1-ol)

- 14804-32-1(2-Ethylanisole)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量